2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(2,2-Difluoroethyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound featuring a unique structure with a spiro[33]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane typically involves the reaction of 2,2-difluoroethanol with a suitable amine precursor under controlled conditions. One common method involves the use of lithium aluminum hydride as a reducing agent to obtain high-purity 2,2-difluoroethanol, which is then reacted with a diazaspiro compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as neutralization, reduction, and purification to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced forms of the original compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A similar spirocyclic compound used as a bioisostere for piperidine in drug design.
Spiro[3.3]heptane: A parent compound with a similar core structure but lacking the difluoroethyl and diaza groups.
2-Oxa-1-azaspiro[3.2.0]heptane: Another spirocyclic compound with different functional groups and applications.
Uniqueness
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is unique due to its difluoroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in drug discovery and material science, where its unique structure can lead to novel interactions and effects .
Properties
Molecular Formula |
C7H12F2N2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H12F2N2/c8-6(9)1-11-4-7(5-11)2-10-3-7/h6,10H,1-5H2 |
InChI Key |
ZGAYRZWRSBLCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)CC(F)F |
Origin of Product |
United States |
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